Mcl1-IN-1

Mcl-1 Apoptosis Target engagement

Choose Mcl1-IN-1 as your HTS calibration gold standard—its moderate IC50 (2.4 µM) avoids assay saturation, while >100‑fold selectivity over Bcl‑xL eliminates off‑target apoptosis in BH3 profiling. This hydroxyquinoline scaffold is structurally distinct from macrocyclic inhibitors, making it an essential comparator for SAR studies and scaffold‑hopping campaigns. ≥98% purity ensures consistent, publication‑ready data.

Molecular Formula C23H18ClN3O4
Molecular Weight 435.9 g/mol
Cat. No. B1676272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-1
SynonymsMcl1-IN-1;  Mcl1IN1;  Mcl1 IN 1;  Mcl1-inhibitor-1;  Mcl1 inhibitor 1; 
Molecular FormulaC23H18ClN3O4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O
InChIInChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29)
InChIKeyVMEDTSNKTYMQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mcl1-IN-1 (CAS 713492-66-1): A Hydroxyquinoline-Derived Selective Mcl-1 Inhibitor for Apoptosis Research and Procurement


Mcl1-IN-1, also designated Compound 1 in the primary literature, is a small-molecule inhibitor of the anti-apoptotic Bcl-2 family protein Myeloid Cell Leukemia-1 (Mcl-1) [1]. Developed from a hydroxyquinoline scaffold, this compound is characterized by a molecular formula of C23H18ClN3O4 (molecular weight 435.86) and demonstrates a distinctive selectivity profile within the Bcl-2 family [1]. As a foundational research tool disclosed in 2013, Mcl1-IN-1 serves as a valuable comparator for evaluating the structure-activity relationships and selectivity profiles of subsequent-generation Mcl-1 inhibitors [1].

Why Generic Substitution is Inappropriate for Mcl1-IN-1 in Apoptosis Pathway Studies


Generic substitution of Mcl1-IN-1 with alternative Mcl-1 inhibitors is scientifically unsound due to profound differences in potency, selectivity, and structural class that directly impact experimental outcomes [1]. Mcl1-IN-1, an early-stage hydroxyquinoline derivative, exhibits a moderate potency (IC50 of 2.4 µM) and an unprecedented selectivity window against the closely related anti-apoptotic protein Bcl-xL (>100-fold) [1]. In contrast, subsequent inhibitors like A-1210477 and S63845 achieve picomolar to low nanomolar affinities but represent fundamentally distinct chemical series with altered physiochemical and pharmacokinetic properties [2][3]. Consequently, substituting these compounds without rigorous cross-validation compromises the reproducibility of dose-response relationships, selectivity profiling, and mechanistic studies in apoptosis research [1].

Mcl1-IN-1 Differential Evidence Guide: Quantifying Selectivity and Utility Relative to In-Class Comparators


Target Engagement Potency of Mcl1-IN-1 Relative to Advanced Mcl-1 Inhibitors

Mcl1-IN-1 inhibits the Mcl-1 protein with a moderate biochemical IC50 of 2.4 µM, as established in the primary discovery study [1]. This potency is substantially lower than that of later-generation Mcl-1 inhibitors such as A-1210477 (Ki = 0.45 nM; IC50 = 26.2 nM) [2] and S63845 (Kd = 0.19 nM; Ki < 1.2 nM) [3]. While Mcl1-IN-1 is therefore not optimal for applications requiring ultra-high target affinity, its micromolar potency profile renders it an invaluable reference standard for calibrating high-throughput screening (HTS) assays and for studying resistance mechanisms that may evade potent, clinical-stage inhibitors [1].

Mcl-1 Apoptosis Target engagement

Selectivity Profile of Mcl1-IN-1 Against Bcl-xL Compared to Other Mcl-1 Inhibitors

Mcl1-IN-1 exhibits a remarkable selectivity window against the anti-apoptotic protein Bcl-xL, with no discernible inhibition at concentrations up to 100 µM [1]. This translates to a >100-fold selectivity ratio relative to its Mcl-1 IC50 of 2.4 µM [1]. In comparison, A-1210477 demonstrates a Ki of >660 nM for Bcl-xL, and S63845 shows a Ki of >10,000 nM for both Bcl-2 and Bcl-xL [2][3]. While both Mcl1-IN-1 and S63845 are highly selective for Mcl-1 over Bcl-xL, Mcl1-IN-1 achieves this with a simpler chemical scaffold, offering a distinct starting point for medicinal chemistry optimization of selective Mcl-1 inhibitors.

Mcl-1 Bcl-xL Selectivity

Chemical Scaffold and Intellectual Property Differentiation of Mcl1-IN-1 from Macrocyclic Mcl-1 Inhibitors

Mcl1-IN-1 is based on a distinct hydroxyquinoline chemical scaffold [1], in stark contrast to the macrocyclic structures that dominate the more recent Mcl-1 inhibitor patent landscape, such as those disclosed in WO2017182625 [2]. This fundamental structural difference confers different physiochemical properties, including a lower molecular weight (435.86 g/mol) and a simpler synthetic route compared to macrocyclic inhibitors like S63845 (MW 829.26 g/mol) [1][3]. The non-macrocyclic nature of Mcl1-IN-1 may offer advantages in terms of solubility, formulation, and cost of goods, making it a more accessible tool for academic research and early-stage drug discovery programs.

Mcl-1 Chemical scaffold Intellectual property

Cellular Selectivity Validation of Mcl1-IN-1 Using BH3 Profiling

The primary research paper on Mcl1-IN-1 uniquely validates its cellular selectivity using BH3 profiling, a functional diagnostic approach that measures the dependence of cancer cells on specific anti-apoptotic proteins [1]. This method confirms that Mcl1-IN-1's inhibition of Mcl-1 is functionally relevant in a cellular context and that it does not inadvertently inhibit other Bcl-2 family members [1]. While other Mcl-1 inhibitors like A-1210477 and S63845 have been validated in cellular assays, Mcl1-IN-1's characterization is explicitly tied to this personalized diagnostic tool, underscoring its utility in translational research settings [1].

BH3 profiling Functional biomarker Mcl-1 dependence

Optimal Research and Procurement Applications for Mcl1-IN-1 Based on Its Differential Profile


Calibration Standard for Mcl-1 High-Throughput Screening (HTS) Assays

Given its moderate biochemical potency (IC50 = 2.4 µM) and well-characterized selectivity profile [1], Mcl1-IN-1 is ideally suited as a positive control and calibration standard in high-throughput screening (HTS) assays for novel Mcl-1 inhibitors. Its micromolar affinity ensures a robust and reproducible signal without saturating the assay, providing a reliable benchmark against which to measure the activity of new chemical entities.

Selective Chemical Probe for Mcl-1 Biology in BH3 Profiling Studies

Mcl1-IN-1 was validated using BH3 profiling, a functional diagnostic test that measures cellular dependence on specific anti-apoptotic proteins [1]. This makes it an essential tool for researchers employing BH3 profiling to study Mcl-1 dependence in cancer cell lines or primary patient samples. Its high selectivity over Bcl-xL (>100-fold) ensures that any observed pro-apoptotic effects are specifically attributable to Mcl-1 inhibition, minimizing off-target confounding factors [1].

Scaffold-Hopping Medicinal Chemistry Reference for Non-Macrocyclic Mcl-1 Inhibitors

As a hydroxyquinoline derivative, Mcl1-IN-1 represents a structurally distinct chemical class from the macrocyclic inhibitors that dominate the current Mcl-1 patent landscape [2][3]. Its lower molecular weight (435.86 g/mol) and simpler synthetic accessibility make it an attractive reference compound for medicinal chemists pursuing scaffold-hopping strategies to develop next-generation Mcl-1 inhibitors with improved drug-like properties [1].

Mechanistic Studies of Mcl-1 Resistance and Drug Synergy

The micromolar potency of Mcl1-IN-1 (IC50 = 2.4 µM) renders it a valuable tool for investigating mechanisms of resistance to highly potent, clinical-stage Mcl-1 inhibitors. By comparing the cellular responses to Mcl1-IN-1 with those of picomolar-affinity compounds like S63845 (Kd = 0.19 nM), researchers can deconvolute resistance pathways and identify synergistic drug combinations that may be effective against resistant tumor populations [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.